
1-(4-(Trifluorometil)fenil)-1H-tetrazol
Descripción general
Descripción
The compound “1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole” is likely to be an organic compound containing a tetrazole ring and a trifluoromethyl group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazine derivatives .Aplicaciones Científicas De Investigación
Resolución Cinética en Síntesis Orgánica
1-(4-(Trifluorometil)fenil)-1H-tetrazol: se ha utilizado en la resolución cinética de enantiómeros, particularmente en la producción de alcoholes secundarios homquirales . Estos alcoholes sirven como bloques de construcción para compuestos biológicamente activos. El proceso implica transesterificación catalizada por lipasa en disolventes orgánicos, con la optimización de las condiciones de reacción para lograr un alto exceso enantiomérico y tasas de conversión .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s worth noting that trifluoromethyl groups in other compounds have been shown to interact with their targets through key hydrogen bonding interactions .
Result of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole . For instance, volatile organic compounds, such as this compound, are likely to be mobile in the environment due to their volatility .
Análisis Bioquímico
Biochemical Properties
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole plays a crucial role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It has been observed to interact with enzymes such as lipase PS from Pseudomonas cepacia, which catalyzes the transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers in organic solvents . The interaction between 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole and lipase PS is characterized by high regio- and enantioselectivity, making it an efficient catalyst for kinetic resolution processes.
Cellular Effects
The effects of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the bioreduction process in recombinant E. coli cells, enhancing the catalytic efficiency of carbonyl reductase . This modulation of enzyme activity can lead to significant changes in cellular metabolism and gene expression patterns.
Molecular Mechanism
At the molecular level, 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole exerts its effects through specific binding interactions with biomolecules. It acts as a radical precursor in trifluoromethylation reactions, forming electron donor-acceptor complexes with other molecules . These interactions can lead to enzyme inhibition or activation, depending on the specific context of the reaction. Additionally, 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole over time in laboratory settings are critical factors in its application. Studies have shown that this compound remains stable under specific conditions, such as in the presence of visible light irradiation . Its long-term effects on cellular function can vary, with some studies indicating potential degradation products that may influence cellular processes differently over extended periods.
Dosage Effects in Animal Models
The effects of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic processes. At higher doses, it can lead to toxic or adverse effects, including potential disruptions in cellular homeostasis and metabolic imbalances . Understanding the dosage thresholds is crucial for its safe and effective application in biochemical research.
Metabolic Pathways
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. For example, it participates in the oxidation of sulfur into sulfoxide, a key step in the synthesis of certain bioactive compounds . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to exhibit high selectivity for fluoride anion transport across artificial lipid bilayers, indicating its potential for targeted delivery within biological systems . Its localization and accumulation within specific cellular compartments can significantly impact its biochemical activity.
Subcellular Localization
The subcellular localization of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may associate with the plasma membrane or other subcellular structures, where it can exert its biochemical effects
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-1-3-7(4-2-6)15-5-12-13-14-15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFIVNDUNCVKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


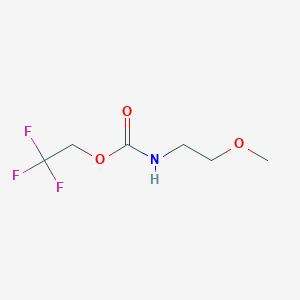
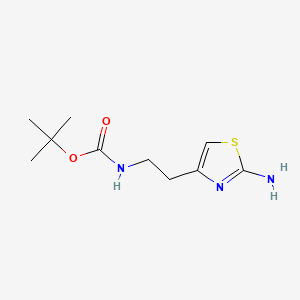
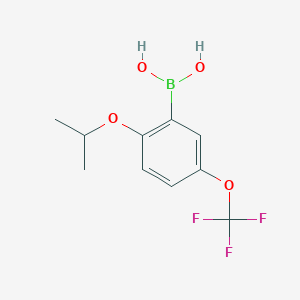


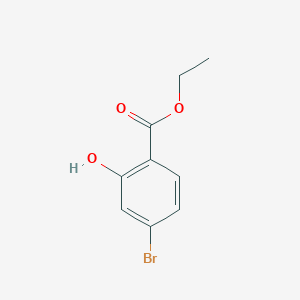

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)



![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)
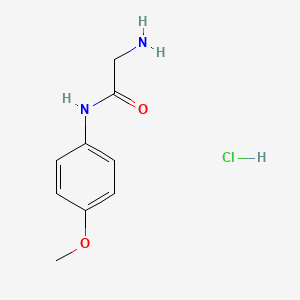
![Tert-butyl 2-phenyl-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1391462.png)
